![molecular formula C21H26ClNO3 B1466419 Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride CAS No. 1220030-11-4](/img/structure/B1466419.png)
Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride
Overview
Description
Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride is a chemical compound with the molecular formula C21H26ClNO3 . Its molecular weight is 375.9 g/mol.
Molecular Structure Analysis
The molecular structure of Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride is represented by the formula C21H26ClNO3 . The structure includes a benzyl group, a piperidinyl group, and an ethoxybenzoate group.Scientific Research Applications
Pharmacological Studies
As part of a collection of unique chemicals provided for early discovery researchers, this compound can be used in pharmacological studies to explore its effects on biological systems. .
Analytical Chemistry
In the field of analytical chemistry , this compound could be used as a reference material for chromatographic analysis and mass spectrometry. This would aid in the identification and quantification of similar compounds in various samples .
Biopharma Production
The compound may find applications in biopharma production , particularly in the synthesis of complex molecules. Its structural features could be beneficial in the development of new pharmaceuticals .
Chemical Synthesis
Chemical synthesis: is another area where this compound could be utilized. Its benzyl and piperidinyl groups might be key intermediates in the synthesis of more complex chemical entities .
Allergic Rhinitis and Chronic Urticaria Treatment Research
Although not the same compound, related structures have been used in the symptomatic treatment of allergic rhinitis and chronic idiopathic urticaria. This suggests that Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride could be researched for similar applications .
Safety and Hazards
Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are advised .
properties
IUPAC Name |
benzyl 4-(2-piperidin-2-ylethoxy)benzoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3.ClH/c23-21(25-16-17-6-2-1-3-7-17)18-9-11-20(12-10-18)24-15-13-19-8-4-5-14-22-19;/h1-3,6-7,9-12,19,22H,4-5,8,13-16H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGHSGZNROPTGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCOC2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride | |
CAS RN |
1220030-11-4 | |
Record name | Benzoic acid, 4-[2-(2-piperidinyl)ethoxy]-, phenylmethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220030-11-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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